molecular formula C22H28NO8P B1670718 Dioxyline phosphate CAS No. 5667-46-9

Dioxyline phosphate

Cat. No.: B1670718
CAS No.: 5667-46-9
M. Wt: 465.4 g/mol
InChI Key: YZKZXTBSUSEYQZ-UHFFFAOYSA-N
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Description

Dioxyline phosphate is a bioactive chemical compound known for its diverse applications in scientific research and industry. It is a derivative of dioxyline, a compound that belongs to the isoquinoline class. This compound is recognized for its potential therapeutic benefits, particularly in the treatment of conditions such as angina pectoris, phlebitis, arterial thrombosis, and Raynaud’s phenomena .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dioxyline phosphate typically involves the reaction of dioxyline with phosphoric acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity dioxyline and phosphoric acid, with stringent control over reaction parameters to minimize impurities. The final product is subjected to rigorous quality control tests to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: Dioxyline phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides .

Scientific Research Applications

Dioxyline phosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dioxyline phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: Dioxyline phosphate stands out due to its specific combination of bioactivity and chemical stability. Its phosphate group enhances its solubility and bioavailability, making it a valuable compound in both research and therapeutic contexts .

Properties

CAS No.

5667-46-9

Molecular Formula

C22H28NO8P

Molecular Weight

465.4 g/mol

IUPAC Name

dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium

InChI

InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4)

InChI Key

YZKZXTBSUSEYQZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-]

Appearance

Solid powder

Key on ui other cas no.

5667-46-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dioxyline phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioxyline phosphate
Reactant of Route 2
Dioxyline phosphate
Reactant of Route 3
Dioxyline phosphate
Reactant of Route 4
Dioxyline phosphate
Reactant of Route 5
Dioxyline phosphate
Reactant of Route 6
Dioxyline phosphate

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